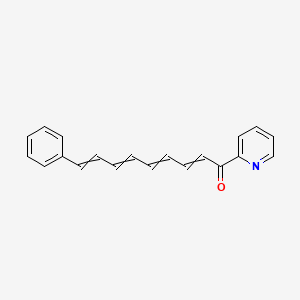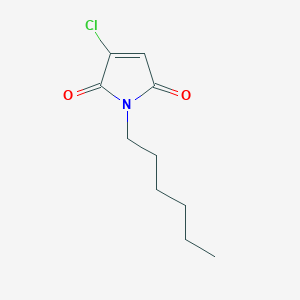
3-Chloro-1-hexyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-hexyl-1H-pyrrole-2,5-dione is a heterocyclic compound that contains a pyrrole ring substituted with a chlorine atom at the 3-position and a hexyl group at the 1-position. This compound is part of a broader class of pyrrole derivatives, which are known for their diverse biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-hexyl-1H-pyrrole-2,5-dione typically involves the chlorination of 1-hexyl-1H-pyrrole-2,5-dione. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
3-Chloro-1-hexyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the pyrrole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol (EtOH).
Major Products
Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrole derivatives.
科学的研究の応用
3-Chloro-1-hexyl-1H-pyrrole-2,5-dione has several applications in scientific research, including:
作用機序
The mechanism of action of 3-Chloro-1-hexyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
類似化合物との比較
Similar Compounds
- 3-Chloro-1-(3-chlorophenyl)-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione
- 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-
Uniqueness
3-Chloro-1-hexyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
90492-11-8 |
|---|---|
分子式 |
C10H14ClNO2 |
分子量 |
215.67 g/mol |
IUPAC名 |
3-chloro-1-hexylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H14ClNO2/c1-2-3-4-5-6-12-9(13)7-8(11)10(12)14/h7H,2-6H2,1H3 |
InChIキー |
XARPZXZPSKPXCM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C(=O)C=C(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


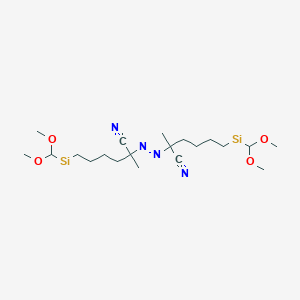
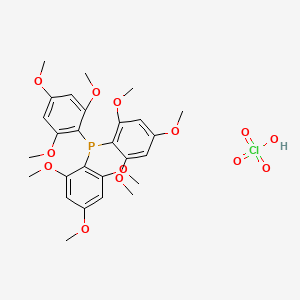

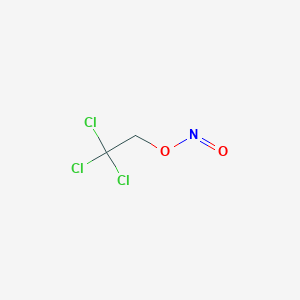
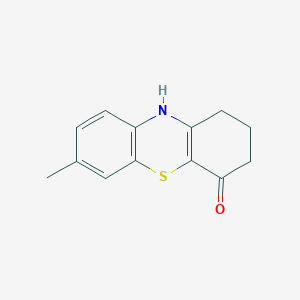
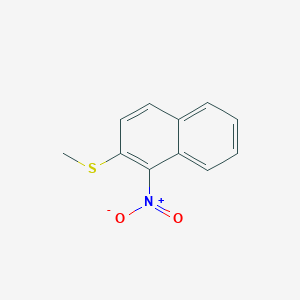
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
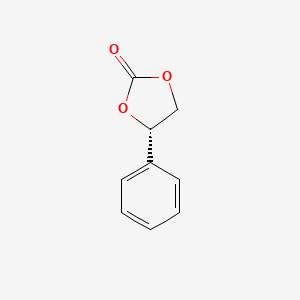
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

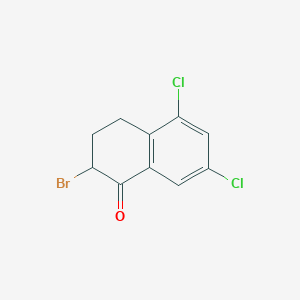
![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
